molecular formula C8H17NO3 B1247040 Unii-5W92XS394H

Unii-5W92XS394H

Cat. No. B1247040
M. Wt: 175.23 g/mol
InChI Key: ZOYWWAGVGBSJDL-CWKFCGSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-5W92XS394H is a natural product found in Streptomyces venezuelae with data available.

Scientific Research Applications

  • Global Substance Registration System (GSRS) : The US Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) collaborated to publish rigorous scientific descriptions of substances relevant to regulated products, including Unii-5W92XS394H. This work involved the development of the Global Substance Registration System (GSRS), which provides unique ingredient identifiers (UNIIs) and detailed descriptions for over 100,000 substances, aiding in translational research and medicine (Peryea et al., 2020).

  • Drug Discovery and Development : A historical perspective on drug discovery emphasizes the crucial role of molecular biology and genomic sciences in advancing drug research. This perspective sheds light on how substances like this compound might be integrated into the drug discovery process, enhancing our understanding of treatment options and contributing to the development of new drugs (Drews, 2000).

  • Pharmacogenetics Research Network (PGRN) : The NIH Pharmacogenetics Research Network (PGRN) correlates drug responses with genetic variation. It includes research on drugs used to treat various medical disorders and focuses on specific protein groups that interact with drugs. This network could potentially include research on substances like this compound to understand their interaction with genetic variations (Giacomini et al., 2007).

  • Nano-Based Drug Delivery Systems : The application of nanotechnology in drug delivery, including the use of nanoparticles for carrying substances like this compound, is rapidly expanding in medicine. This research highlights the potential benefits and hazards of using nanoparticles for drug delivery, emphasizing the need for specific safety evaluations of nanoparticle formulations (De Jong & Borm, 2008).

  • Antiviral Drug Studies Using Experimental Design : Fractional factorial designs have been utilized in virology studies, including the investigation of antiviral drug combinations. This approach could be relevant for studying the effects of substances like this compound in combination with other drugs to enhance therapeutic efficacy and reduce cytotoxicity (Ding et al., 2013).

properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2S,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol

InChI

InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1

InChI Key

ZOYWWAGVGBSJDL-CWKFCGSDSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@H](O1)O)O)N(C)C

SMILES

CC1CC(C(C(O1)O)O)N(C)C

Canonical SMILES

CC1CC(C(C(O1)O)O)N(C)C

synonyms

D-desosamine
desosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.